molecular formula C20H16 B12663095 7,10-Dimethylbenz(a)anthracene CAS No. 59686-70-3

7,10-Dimethylbenz(a)anthracene

Cat. No.: B12663095
CAS No.: 59686-70-3
M. Wt: 256.3 g/mol
InChI Key: MYJDLKGDPIJUDZ-UHFFFAOYSA-N
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Description

7,10-Dimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is structurally characterized by the presence of two methyl groups attached to the benz(a)anthracene framework, making it a significant subject of study in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method includes the Friedel-Crafts alkylation reaction, where benz(a)anthracene is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Friedel-Crafts alkylation reactions. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7,10-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benz(a)anthracene compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,10-Dimethylbenz(a)anthracene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and cancer initiation. The compound primarily targets the interleukin-2 pathway, affecting T lymphocyte function and suppressing immune responses . The involvement of microsomal epoxide hydrolase in its metabolic activation is also significant .

Comparison with Similar Compounds

  • 7,12-Dimethylbenz(a)anthracene
  • 9,10-Dimethylbenz(a)anthracene
  • 1,4-Dimethyl-2,3-benzophenanthrene

Comparison: While all these compounds share a similar polycyclic aromatic hydrocarbon structure with methyl substitutions, 7,10-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological effects. For instance, 7,12-Dimethylbenz(a)anthracene is also a potent carcinogen but has different metabolic pathways and target organs .

Properties

CAS No.

59686-70-3

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

7,10-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-7-9-17-14(2)18-10-8-15-5-3-4-6-19(15)20(18)12-16(17)11-13/h3-12H,1-2H3

InChI Key

MYJDLKGDPIJUDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C=C1)C

Origin of Product

United States

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